molecular formula C14H19NO3 B13019463 Methyl 3-((cyclopentylamino)methyl)-4-hydroxybenzoate

Methyl 3-((cyclopentylamino)methyl)-4-hydroxybenzoate

Cat. No.: B13019463
M. Wt: 249.30 g/mol
InChI Key: OSXCEEWWCDUCBS-UHFFFAOYSA-N
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Description

Methyl 3-((cyclopentylamino)methyl)-4-hydroxybenzoate is an organic compound that features a benzoate ester functional group, a cyclopentylamino substituent, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((cyclopentylamino)methyl)-4-hydroxybenzoate typically involves the esterification of 3-((cyclopentylamino)methyl)-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reaction mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((cyclopentylamino)methyl)-4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl 3-((cyclopentylamino)methyl)-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-((cyclopentylamino)methyl)-4-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((cyclohexylamino)methyl)-4-hydroxybenzoate
  • Methyl 3-((cyclopropylamino)methyl)-4-hydroxybenzoate
  • Methyl 3-((cyclobutylamino)methyl)-4-hydroxybenzoate

Uniqueness

Methyl 3-((cyclopentylamino)methyl)-4-hydroxybenzoate is unique due to the presence of the cyclopentylamino group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, biological activity, and overall performance in various applications.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 3-[(cyclopentylamino)methyl]-4-hydroxybenzoate

InChI

InChI=1S/C14H19NO3/c1-18-14(17)10-6-7-13(16)11(8-10)9-15-12-4-2-3-5-12/h6-8,12,15-16H,2-5,9H2,1H3

InChI Key

OSXCEEWWCDUCBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)CNC2CCCC2

Origin of Product

United States

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